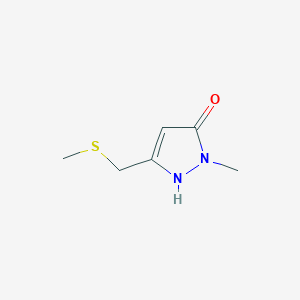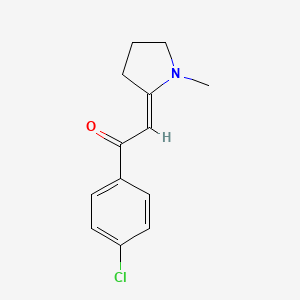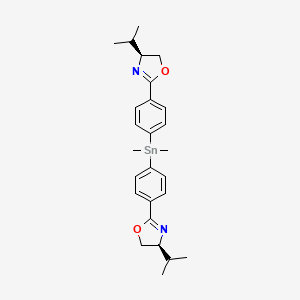![molecular formula C17H20N2 B12882784 4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline CAS No. 54968-02-4](/img/structure/B12882784.png)
4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(Pyrrolidin-1-yl)benzyl)aniline is a chemical compound that features a pyrrolidine ring attached to a benzyl group, which is further connected to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Pyrrolidin-1-yl)benzyl)aniline typically involves the nucleophilic substitution reaction of 4-chlorobenzylamine with pyrrolidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction yields the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-(4-(Pyrrolidin-1-yl)benzyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or aniline moieties can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline or pyrrolidine derivatives.
科学的研究の応用
4-(4-(Pyrrolidin-1-yl)benzyl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-(4-(Pyrrolidin-1-yl)benzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of an aniline moiety.
4-(Pyrrolidin-1-yl)benzaldehyde: Contains an aldehyde group instead of an aniline moiety.
4-(Pyrrolidin-1-yl)benzoic acid: Features a carboxylic acid group instead of an aniline moiety.
Uniqueness
4-(4-(Pyrrolidin-1-yl)benzyl)aniline is unique due to the presence of both the pyrrolidine and aniline groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
54968-02-4 |
|---|---|
分子式 |
C17H20N2 |
分子量 |
252.35 g/mol |
IUPAC名 |
4-[(4-pyrrolidin-1-ylphenyl)methyl]aniline |
InChI |
InChI=1S/C17H20N2/c18-16-7-3-14(4-8-16)13-15-5-9-17(10-6-15)19-11-1-2-12-19/h3-10H,1-2,11-13,18H2 |
InChIキー |
XQQQXSWMYNJFIM-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC=C(C=C2)CC3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-benzoylbenzamide](/img/structure/B12882702.png)
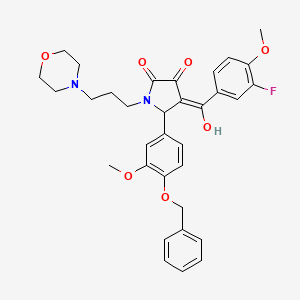

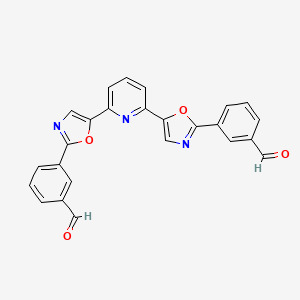
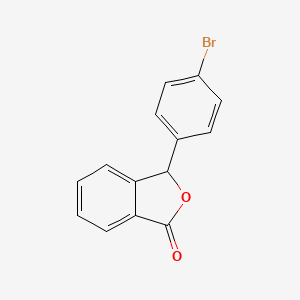
![1-[5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12882741.png)
![((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)](/img/structure/B12882750.png)



